Silane, trimethyl(2-naphthalenyloxy)- Silane, trimethyl(2-naphthalenyloxy)-
Brand Name: Vulcanchem
CAS No.: 18081-08-8
VCID: VC21064583
InChI: InChI=1S/C13H16OSi/c1-15(2,3)14-13-9-8-11-6-4-5-7-12(11)10-13/h4-10H,1-3H3
SMILES: C[Si](C)(C)OC1=CC2=CC=CC=C2C=C1
Molecular Formula: C13H16OSi
Molecular Weight: 216.35 g/mol

Silane, trimethyl(2-naphthalenyloxy)-

CAS No.: 18081-08-8

Cat. No.: VC21064583

Molecular Formula: C13H16OSi

Molecular Weight: 216.35 g/mol

* For research use only. Not for human or veterinary use.

Silane, trimethyl(2-naphthalenyloxy)- - 18081-08-8

Specification

CAS No. 18081-08-8
Molecular Formula C13H16OSi
Molecular Weight 216.35 g/mol
IUPAC Name trimethyl(naphthalen-2-yloxy)silane
Standard InChI InChI=1S/C13H16OSi/c1-15(2,3)14-13-9-8-11-6-4-5-7-12(11)10-13/h4-10H,1-3H3
Standard InChI Key HJWDNWKQENUSKL-UHFFFAOYSA-N
SMILES C[Si](C)(C)OC1=CC2=CC=CC=C2C=C1
Canonical SMILES C[Si](C)(C)OC1=CC2=CC=CC=C2C=C1

Introduction

Chemical Identity and Structural Properties

Silane, trimethyl(2-naphthalenyloxy)- is an organosilicon compound formally known by its IUPAC name trimethyl(naphthalen-2-yloxy)silane. The compound features a trimethylsilyl group connected to the 2-position of naphthalene through an oxygen bridge. This structural arrangement creates a molecule with specific chemical reactivity and physical properties that make it useful in various applications.

Basic Chemical Information

The compound possesses well-defined chemical properties that are summarized in the following table:

PropertyValue
CAS Registry Number18081-08-8
Molecular FormulaC₁₃H₁₆OSi
Molecular Weight216.35 g/mol
IUPAC Nametrimethyl(naphthalen-2-yloxy)silane
Standard InChIInChI=1S/C13H16OSi/c1-15(2,3)14-13-9-8-11-6-4-5-7-12(11)10-13/h4-10H,1-3H3
Standard InChIKeyHJWDNWKQENUSKL-UHFFFAOYSA-N
SMILES NotationCSi(C)OC1=CC2=CC=CC=C2C=C1
PubChem Compound ID519513

The molecular structure of this compound features a naphthalene ring connected to a silicon atom through an oxygen atom at the 2-position of the naphthalene system. The silicon atom is further bonded to three methyl groups, creating the trimethylsilyl moiety that contributes significantly to the compound's reactivity profile.

Physical Properties

Applications in Materials Science

Silane, trimethyl(2-naphthalenyloxy)- finds applications in various fields, with particular importance in materials science and organic synthesis.

Precursor for Functional Materials

One of the primary applications of this compound is as a precursor for creating functional materials. The silane functionality allows it to serve as a building block for developing siloxane networks or hybrid organic-inorganic materials that combine the properties of the organic naphthalene component with the inorganic siloxane structure.

Chemical Reactivity

The chemical behavior of Silane, trimethyl(2-naphthalenyloxy)- is characterized by its distinct functional groups: the trimethylsilyl moiety and the naphthalene ring system connected through an oxygen atom.

Silicon-Oxygen Bond Reactivity

The Si-O bond in this compound is susceptible to hydrolysis under acidic or basic conditions, which can lead to cleavage and regeneration of the parent 2-naphthol. This reactivity makes it useful in protection-deprotection strategies in organic synthesis, where temporary masking of a hydroxyl group might be necessary.

Aromatic System Reactivity

Research Developments

Research involving Silane, trimethyl(2-naphthalenyloxy)- and related compounds continues to evolve, with scientists exploring new applications and synthetic methodologies.

Organic Synthesis Applications

In the field of organic synthesis, related compounds have been utilized in the development of stereospecific reactions. For instance, researchers have explored nickel-catalyzed transformations of enol ether derivatives containing naphthalene moieties to create structurally complex molecules with controlled stereochemistry .

Analytical Identification

The identification and characterization of Silane, trimethyl(2-naphthalenyloxy)- typically involve multiple analytical techniques that provide complementary information about its structure and purity.

Spectroscopic Methods

Common spectroscopic methods for characterizing this compound would include:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR would show characteristic signals for the aromatic protons of the naphthalene ring and the methyl groups attached to silicon.

  • Infrared Spectroscopy (IR): Would display characteristic bands for Si-C and Si-O stretching vibrations, as well as aromatic C=C stretching from the naphthalene moiety.

  • Mass Spectrometry (MS): Would typically show a molecular ion peak at m/z 216, corresponding to the molecular weight, along with characteristic fragmentation patterns including the trimethylsilyl fragment at m/z 73.

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